molecular formula C63H91N9O16 B12389034 MC-VC-PAB-Cyclohexanediamine-Thailanstatin A

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A

Cat. No.: B12389034
M. Wt: 1230.4 g/mol
InChI Key: CKPPCPQHYNWMCT-PEVYRQIWSA-N
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Description

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A is a complex compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It is a spliceostatin analog and consists of the cytotoxic component Thailanstatin A and a cleavable linker (MC-vc-PAB). This compound is known for its role in targeting and inhibiting specific cellular processes, making it valuable in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-VC-PAB-Cyclohexanediamine-Thailanstatin A involves multiple steps, starting with the preparation of Thailanstatin A, followed by the conjugation with the cleavable linker MC-vc-PAB. The reaction conditions typically require precise control of temperature, pH, and solvent conditions to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A has a wide range of scientific research applications, including:

Mechanism of Action

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A exerts its effects by targeting specific molecular pathways involved in cell division and growth. The compound binds to and inhibits spliceosome components, leading to the disruption of mRNA splicing and subsequent cell death. This mechanism is particularly effective in cancer cells, which rely heavily on these processes for rapid growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cleavable linker and a potent cytotoxic agent, making it highly effective in targeted cancer therapies. The cleavable linker allows for the controlled release of the cytotoxic agent within the target cells, minimizing off-target effects and enhancing therapeutic efficacy .

Properties

Molecular Formula

C63H91N9O16

Molecular Weight

1230.4 g/mol

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-7-[2-[[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]cyclohexyl]amino]-2-oxoethyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C63H91N9O16/c1-37(2)57(71-52(74)13-9-8-10-31-72-55(77)28-29-56(72)78)60(81)70-48(12-11-30-65-61(64)82)59(80)67-45-19-17-43(18-20-45)35-84-62(83)68-46-23-21-44(22-24-46)66-54(76)33-47-34-63(36-85-63)58(79)51(88-47)26-15-38(3)14-25-50-39(4)32-49(41(6)87-50)69-53(75)27-16-40(5)86-42(7)73/h14-20,26-29,37,39-41,44,46-51,57-58,79H,8-13,21-25,30-36H2,1-7H3,(H,66,76)(H,67,80)(H,68,83)(H,69,75)(H,70,81)(H,71,74)(H3,64,65,82)/b26-15+,27-16-,38-14+/t39-,40-,41+,44?,46?,47+,48-,49+,50-,51+,57-,58+,63+/m0/s1

InChI Key

CKPPCPQHYNWMCT-PEVYRQIWSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Origin of Product

United States

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